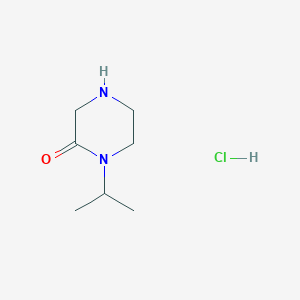

1-Isopropylpiperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-ylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-6(2)9-4-3-8-5-7(9)10;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFDYRWGLLLRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695821 | |

| Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-58-0 | |

| Record name | 2-Piperazinone, 1-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Propan-2-yl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Isopropylpiperazin-2-one hydrochloride CAS number and properties

An In-Depth Technical Guide to 1-Isopropylpiperazin-2-one Hydrochloride: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, this compound. It delves into its fundamental properties, plausible synthetic routes, key applications, and critical safety protocols, providing a holistic view for its effective utilization in a laboratory and industrial setting.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound that serves primarily as a specialized building block in organic synthesis. Its structure, featuring a piperazinone core with an isopropyl substituent, makes it a valuable precursor for creating more complex molecules with potential biological activity.

Chemical Structure

The molecular structure consists of a six-membered piperazin-2-one ring, which is a saturated heterocycle containing two nitrogen atoms, one of which is part of an amide functional group. The isopropyl group is attached to the nitrogen atom at position 1. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key attributes.

| Property | Value | Source(s) |

| CAS Number | 1187928-58-0 | [1][2] |

| Molecular Formula | C₇H₁₅ClN₂O | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water and ethanol | [1] |

| Storage Conditions | Sealed in a dry place at room temperature | [1] |

Synthesis and Reaction Mechanisms

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible synthetic route can be conceptualized based on established principles of organic chemistry, particularly the formation of piperazine derivatives. A common approach involves the cyclization of an appropriately substituted diamine precursor.

Conceptual Synthetic Workflow

The synthesis likely originates from more fundamental building blocks. A potential pathway could involve the reaction of N-isopropylethylenediamine with a chloroacetylating agent, followed by an intramolecular cyclization to form the piperazinone ring. The final step would be the formation of the hydrochloride salt.

Step-by-Step Conceptual Protocol:

-

N-Alkylation: N-isopropylethylenediamine is reacted with a suitable chloroacetylating agent, such as chloroacetyl chloride, under basic conditions. The base is crucial to neutralize the HCl generated during the acylation, preventing the protonation of the starting amine, which would render it non-nucleophilic.

-

Intramolecular Cyclization: The resulting chloroacetamide intermediate is then induced to cyclize. This is typically achieved by heating in the presence of a non-nucleophilic base. The secondary amine attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the six-membered piperazinone ring.

-

Salt Formation: The free base, 1-isopropylpiperazin-2-one, is dissolved in a suitable solvent like isopropanol or ether. A solution of hydrochloric acid in the same or a miscible solvent is then added, causing the hydrochloride salt to precipitate.

-

Isolation and Purification: The precipitated solid is isolated via filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.

Caption: Conceptual workflow for the synthesis of 1-Isopropylpiperazin-2-one HCl.

Applications in Research and Development

The primary utility of this compound lies in its role as a precursor and synthetic intermediate.[1] Its structure is a key component in the scaffold of more complex molecules targeted for specific biological activities.

-

Pharmaceutical Synthesis: It is a valuable building block in drug discovery and development.[1] The piperazine and piperazinone motifs are prevalent in a wide range of pharmaceuticals, including antipsychotics, antidepressants, and other central nervous system (CNS) agents. This compound provides a ready-made, functionalized core that can be further elaborated to generate libraries of new chemical entities for screening.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound is also used in the synthesis of novel pesticides and herbicides.[1] The piperazine ring can impart specific physicochemical properties that enhance the efficacy and delivery of agrochemicals.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information provided is a synthesis of general safety data for related chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Contact with the eyes and skin may cause irritation.[1] Ingestion can also lead to irritation.[1]

-

Precautions: Direct contact should be avoided.[1] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

The following table outlines the recommended PPE for handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face | Chemical safety goggles or face shield. | To prevent eye irritation from splashes or dust.[1][3] |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin irritation upon direct contact.[1][3] |

| Respiratory | Use in a well-ventilated area is required. A NIOSH/MSHA-approved respirator may be necessary if dust is generated. | To prevent irritation of the respiratory tract.[3] |

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[3]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Stability: The compound is generally stable under normal conditions. However, it may be sensitive to moisture and light.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

Conclusion

This compound (CAS No. 1187928-58-0) is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its defined physicochemical properties and reactive nature make it a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and safety protocols is essential for its effective and safe utilization in research and development. This guide provides the foundational knowledge required for scientists and professionals to incorporate this valuable compound into their synthetic programs.

References

- This compound CAS 1187928-58-0. BIOSYNCE.

- This compound | 1187928-58-0. ChemicalBook.

- Material Safety Data Sheet - Piperazine Dihydrochloride. Spectrum Chemical.

- SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.

Sources

physicochemical properties of 1-Isopropylpiperazin-2-one hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropylpiperazin-2-one Hydrochloride

Foreword: A Modern Building Block

In the landscape of pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic scaffolds is paramount to the discovery of novel active compounds. Among these, the piperazinone core represents a versatile and valuable motif. This guide provides an in-depth technical examination of this compound, a key synthetic intermediate. Our focus extends beyond a mere recitation of data; we aim to deliver a practical, field-proven perspective on its characterization. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary for the confident application of this compound in their research endeavors. We will explore not just what its properties are, but how they are determined and why they are significant for its application in synthesis and development.

Section 1: Chemical Identity and Core Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. This compound is a derivative of piperazin-2-one, featuring an isopropyl group substituted at the N1 position. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

| Identifier | Value |

| IUPAC Name | 1-isopropylpiperazin-2-one;hydrochloride |

| CAS Number | 1187928-58-0[1][2] |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol (Calculated) |

Chemical Structure:

Caption: 2D Structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. As a hydrochloride salt, this compound exists as a stable solid under standard laboratory conditions.

| Property | Description | Source |

| Appearance | White to off-white solid powder. | [1][2] |

| Storage Conditions | Store at room temperature in a dry, tightly sealed container. | [1][2] |

Solubility Profile

Expert Insight: Solubility is a critical parameter, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. For an intermediate like this, understanding its solubility in common organic solvents is crucial for designing appropriate reaction and purification protocols.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a high-throughput method to estimate the solubility of the compound in various solvents, which is essential for solvent screening in process development.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate) into the wells of a 96-well microplate.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with only 1% DMSO, minimizing its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Precipitation Measurement: Measure the turbidity (absorbance at 620 nm) of each well using a microplate reader. Higher absorbance indicates lower solubility.

-

Data Analysis: Compare the absorbance values across solvents to rank them by solubility. A clear, non-turbid solution indicates good solubility at 100 µM.

Thermal Analysis: Melting Point and Stability

Expert Insight: While a specific melting point for this exact CAS number is not widely published, Differential Scanning Calorimetry (DSC) is the authoritative method for its determination. DSC provides more than just a melting point; it reveals a thermal profile, indicating purity (a sharp peak suggests high purity), phase transitions, and the onset of decomposition. For a hydrochloride salt, decomposition often occurs at or near the melting temperature.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 50 mL/min). A common temperature range is from 25 °C to 300 °C.

-

Data Acquisition: Record the heat flow to the sample versus temperature.

-

Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. Any significant exothermic event following the melt may indicate decomposition.

Section 3: Analytical Characterization Workflow

A robust analytical package is non-negotiable for confirming the identity, structure, and purity of a chemical intermediate. A multi-technique, or orthogonal, approach ensures the highest degree of confidence.

Caption: Orthogonal Analytical Workflow for Compound Characterization.

Structural Elucidation: NMR Spectroscopy

Expert Insight: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule. For this compound, key diagnostic signals will be the isopropyl group (a doublet and a septet) and the distinct signals for the methylene protons of the piperazinone ring.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals include:

-

A doublet corresponding to the two methyl groups of the isopropyl moiety.

-

A septet for the single CH proton of the isopropyl group.

-

Multiple signals (likely complex multiplets) in the 2.5-4.0 ppm range corresponding to the six protons on the piperazinone ring.

-

A broad signal for the exchangeable N-H proton, which may be shifted downfield.

-

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Distinct signals are expected for each unique carbon, including the carbonyl carbon (C=O) which will be significantly downfield (>160 ppm).

Molecular Weight Confirmation: Mass Spectrometry (MS)

Expert Insight: Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt. The analysis will detect the protonated free base, [M+H]⁺.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Analysis: The primary ion observed should correspond to the protonated free base (C₇H₁₄N₂O). The expected exact mass for [M+H]⁺ is 143.1184 Da. The presence of this ion confirms the molecular weight of the core structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expert Insight: HPLC is the industry-standard method for quantifying the purity of chemical compounds and identifying potential impurities. A reversed-phase method is typically suitable for polar, water-soluble compounds like this one. UV detection is effective due to the presence of the amide chromophore. This method is a self-validating system for quality control, as peak shape, retention time, and area percentage provide a reliable measure of purity.

Experimental Protocol: Reversed-Phase HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Workflow for HPLC Purity Analysis.

Section 4: Stability, Storage, and Safety

Chemical Stability

The hydrochloride salt form confers significant stability to the compound by protecting the basic nitrogen atoms from atmospheric reactants and side reactions. However, the amide bond within the piperazinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For synthetic applications, it is considered stable under typical organic reaction conditions.

Recommended Storage

To ensure long-term integrity, the compound should be stored under the following conditions:

-

Atmosphere: In a tightly sealed container to protect from moisture.

-

Location: A dry, well-ventilated area away from incompatible materials.[1]

Safety and Handling

As with any chemical reagent, proper handling is essential. Based on data for related compounds and general chemical safety principles, the following should be observed.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Section 5: Role in Scientific Research

This compound is primarily utilized as a versatile building block in synthetic chemistry. Its value lies in the combination of a reactive secondary amine (after potential deprotonation or as a nucleophile) and a functionalized heterocyclic core. This structure allows for further elaboration, making it a precursor for creating larger, more complex molecules with potential biological activity. It is actively used in research and development programs aimed at discovering new pharmaceuticals and agricultural chemicals.[1]

References

-

This compound CAS 1187928-58-0. (n.d.). BIOSYNCE. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Isopropylpiperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Isopropylpiperazin-2-one hydrochloride, a heterocyclic compound of interest in synthetic chemistry. This document delves into its molecular structure, physicochemical properties, and handling protocols, offering a foundational resource for its application in research and development.

Introduction: A Profile of a Versatile Synthetic Precursor

This compound is a piperazine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structural features, namely the piperazinone core and the isopropyl substituent, make it a versatile building block, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its molecular structure. A thorough understanding of this structure is paramount for predicting its reactivity and behavior in chemical systems.

Molecular Structure

The molecular structure of this compound is characterized by a six-membered piperazin-2-one ring. An isopropyl group is attached to the nitrogen atom at position 1, and the molecule is salified with hydrochloric acid.

The canonical SMILES representation of the compound is CC(C)N1CCNCC1=O.Cl.[2] This notation provides a linear representation of the atomic connectivity.

Molecular Formula and Weight

Based on its structure, the molecular formula of this compound is C7H15ClN2O .[2][3]

The molecular weight is calculated as follows:

-

Carbon (C): 7 atoms * 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 15 atoms * 1.008 g/mol = 15.12 g/mol

-

Chlorine (Cl): 1 atom * 35.453 g/mol = 35.453 g/mol

-

Nitrogen (N): 2 atoms * 14.007 g/mol = 28.014 g/mol

-

Oxygen (O): 1 atom * 15.999 g/mol = 15.999 g/mol

Total Molecular Weight: 178.66 g/mol [2]

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1187928-58-0 | [1][2][3][4] |

| Molecular Formula | C7H15ClN2O | [2][3] |

| Molecular Weight | 178.66 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | >97% (typical) | [1] |

| Storage Conditions | Sealed in a dry place, Room Temperature | [1][3] |

| Canonical SMILES | CC(C)N1CCNCC1=O.Cl | [2] |

Experimental Protocols and Handling

Given its role as a synthetic intermediate, proper handling and application in experimental settings are crucial. The following sections outline a representative synthesis workflow and essential safety protocols.

Conceptual Synthesis Workflow

While specific synthesis routes for this compound are proprietary, a general conceptual workflow for its preparation can be envisioned based on established principles of organic synthesis. This typically involves the formation of the piperazinone ring followed by N-alkylation.

Caption: Conceptual Synthesis Workflow for this compound.

Step-by-Step Protocol for a Representative N-Alkylation and Salt Formation

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve piperazin-2-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to the solution.

-

Alkylation: To the stirred suspension, add 2-bromopropane (1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 1-isopropylpiperazin-2-one.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

-

Salt Formation: Dissolve the purified 1-isopropylpiperazin-2-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in ether or isopropanol (1 equivalent) to the stirred solution.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[1]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a lactam functionality and an isopropyl group in this compound provides a unique chemical entity for the exploration of new chemical space. It is primarily utilized as a precursor for the synthesis of more elaborate molecules intended for pharmaceutical and agricultural applications.[1] Its potential lies in its ability to be incorporated into larger structures to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a well-defined chemical intermediate with established physicochemical properties. Its utility in synthetic chemistry, particularly as a building block for bioactive compounds, makes it a valuable tool for researchers in drug discovery and agrochemical development. Adherence to proper handling and safety protocols is essential for its effective and safe use in the laboratory.

References

-

ChemScene. This compound. ChemBuyersGuide.com. Available at: [Link]

-

BIOSYNCE. This compound CAS 1187928-58-0. Available at: [Link]

-

Advanced Technology & Industrial Co., Ltd. Product Search Result. Available at: [Link]

-

Acros Pharmatech. This compound. Available at: [Link]

-

Molbase. 1-异丙基哌嗪-2-酮盐酸盐. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Isopropylpiperazin-2-one Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its behavior from early-stage discovery through to formulation and final dosage form performance.[1] This technical guide provides a comprehensive analysis of the solubility profile of 1-Isopropylpiperazin-2-one hydrochloride, a heterocyclic compound of interest in pharmaceutical development. While direct quantitative solubility data for this specific molecule is not extensively documented in public literature, this guide synthesizes foundational chemical principles, data from analogous structures, and established experimental methodologies to provide researchers with a robust framework for understanding and determining its solubility. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a data point; it is a critical determinant of a drug candidate's potential success.[2] Poor aqueous solubility can lead to a cascade of developmental challenges, including low and erratic bioavailability, difficulty in formulating parenteral dosage forms, and unreliable outcomes in preclinical in-vitro and in-vivo models.[2] Therefore, a thorough characterization of a compound's solubility in a variety of solvent systems is an indispensable step in the research and development pipeline.[3]

This compound, as a hydrochloride salt of an organic base, is designed to enhance the aqueous solubility of the parent molecule. Understanding the extent of this enhancement and its behavior across solvents of varying polarities is paramount for chemists and formulation scientists. This guide serves as a foundational resource for professionals engaged in the development of this or structurally related compounds.

Physicochemical Properties & Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of:

-

A piperazin-2-one ring : This is a cyclic lactam, containing a polar amide group (C=O) and a secondary amine. The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively.

-

An isopropyl group : A nonpolar, hydrophobic alkyl substituent on one of the nitrogen atoms.

-

A hydrochloride salt : The second nitrogen atom of the piperazine ring is protonated and forms an ionic bond with a chloride anion (Cl⁻). This feature is the most significant contributor to its aqueous solubility.

The principle of "like dissolves like" is fundamental here. The ionic nature of the hydrochloride salt imparts significant polar character to the molecule, suggesting a strong affinity for polar solvents.

| Property | Value / Description | Rationale / Significance |

| Physical State | Likely a white to off-white crystalline solid. | Typical for small molecule hydrochloride salts. |

| Ionic Nature | High. Exists as a salt of a weak base. | Dominates solubility behavior, promoting dissolution in polar solvents capable of solvating ions. |

| Hydrogen Bonding | Possesses both hydrogen bond donors (N-H) and acceptors (C=O). | Allows for strong intermolecular interactions with protic solvents like water and alcohols. |

| pKa | Not publicly documented. The pKa of the parent piperazine is ~9.73 and ~5.35 for its two nitrogens.[4] The pKa of the protonated amine in this derivative is expected to be in the range of 7-9. | The pKa rule suggests that for stable salt formation, the pKa of the base should be at least 2-3 units higher than the pKa of the acid.[5] This is crucial for predicting pH-dependent solubility. |

| Hydrophobicity | The isopropyl group adds a degree of lipophilicity. | This nonpolar moiety may slightly enhance solubility in less polar organic solvents compared to an unsubstituted analog, but the overall character remains predominantly hydrophilic due to the salt form. |

Qualitative Solubility Profile

Based on the structural analysis and the known behavior of similar piperazine hydrochloride salts, a qualitative solubility profile can be predicted.[1][6] This serves as an essential starting point for solvent selection in synthesis, purification, and formulation.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |

| Polar Protic | Water, Methanol, Ethanol | Freely Soluble to Soluble | The high dielectric constant and ability to form hydrogen bonds in these solvents can effectively solvate both the protonated amine cation and the chloride anion, overcoming the crystal lattice energy of the salt.[6][7] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Sparingly Soluble | These solvents have high dielectric constants and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may result in slightly lower solubility compared to protic solvents. |

| Intermediate Polarity | Isopropyl Alcohol (IPA), Acetone | Sparingly Soluble to Slightly Soluble | IPA, being a protic solvent, is often used for recrystallization of similar hydrochloride salts, indicating good solubility at elevated temperatures but potentially lower solubility at ambient temperature.[1] Acetone's lower polarity makes it a poor solvent for ionic salts; it is often used as a washing solvent to remove more soluble impurities.[1] |

| Nonpolar | Toluene, Hexanes, Diethyl Ether | Insoluble / Very Slightly Soluble | These solvents have low dielectric constants and cannot effectively solvate the ions of the salt. The energy required to break the ionic bonds of the crystal lattice is far greater than the energy gained from weak van der Waals interactions with the solvent.[4] |

Experimental Protocol: Thermodynamic Solubility Determination

To move from qualitative prediction to quantitative data, a rigorous experimental protocol is required. The Isothermal Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility.[2][8] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[9]

Objective

To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials & Equipment

-

This compound (pure, solid form)

-

Solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Methanol)

-

Glass vials with screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer[3]

-

Volumetric flasks and pipettes

Step-by-Step Methodology

Part 1: Preparation of Saturated Solution

-

Add Excess Solute: To a glass vial, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). Add an excess amount of this compound to the vial. An "excess" ensures that undissolved solid remains at the end of the experiment, which is the definition of a saturated solution.[8]

-

Causality Insight: Adding a sufficient excess is critical. If all the solid dissolves, the solution is unsaturated, and the true solubility limit has not been reached. However, adding too much can alter the properties of the solvent itself.[8]

-

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

-

Incubation: Allow the suspension to shake for a sufficient duration to reach equilibrium. A common starting point is 24 hours.[2][10]

-

Self-Validation System: To ensure equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed if the measured concentration does not significantly change between the later time points.

-

Part 2: Phase Separation 4. Sedimentation: Remove the vials from the shaker and allow them to stand for a short period (e.g., 30 minutes) to let the excess solid settle. 5. Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered solution into a clean vial. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.

- Causality Insight: This step is crucial to separate the dissolved solute from the undissolved solid. Failure to do so will lead to an erroneously high and inaccurate solubility measurement.

Part 3: Analysis & Quantification 6. Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. 7. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using the chosen analytical method (HPLC-UV or UV-Vis) to generate a calibration curve (Absorbance vs. Concentration).[11] 8. Sample Analysis: Analyze the diluted sample solution using the same method. 9. Calculation: Determine the concentration of the diluted sample by interpolating its response from the calibration curve. Calculate the original solubility in the saturated solution by multiplying this concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Molecular Interactions in Polar Protic Solvents

This diagram illustrates the key intermolecular forces responsible for dissolving this compound in a polar protic solvent like water.

Caption: Solute-solvent interactions driving solubility.

Conclusion

While a definitive, quantitative solubility table for this compound requires empirical measurement, a strong, scientifically-grounded prediction of its behavior can be made from first principles. Its nature as a hydrochloride salt renders it highly polar, indicating good solubility in polar protic solvents and poor solubility in nonpolar environments. For drug development professionals requiring precise data, the isothermal shake-flask method detailed herein provides a robust, self-validating system for generating high-quality, thermodynamic solubility values. This foundational data is essential for guiding rational formulation design and ensuring the successful progression of new chemical entities.

References

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

-

Li, D., et al. (2018). Solubility prediction of HCl–MgCl2–H2O system at 50 ∘C using the ion-interaction model. Journal of Molecular Liquids. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine. Solubility of Things. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperazine dihydrochloride. Solubility of Things. Retrieved from [Link]

-

Paulekuhn, G. S., et al. (2007). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

-

Jain, N., & Yalkowsky, S. H. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. enamine.net [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

Navigating the Thermal Landscape of 1-Isopropylpiperazin-2-one Hydrochloride: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylpiperazin-2-one hydrochloride is a heterocyclic compound of interest in pharmaceutical and agrochemical research, primarily utilized as a synthetic precursor.[1] Despite its application in these fields, a comprehensive public record of its fundamental physicochemical properties, specifically its melting and boiling points, is conspicuously absent. This technical guide addresses this knowledge gap not by presenting unavailable data, but by providing a robust framework for the empirical determination of these critical parameters. We will explore the synthesis of this compound, detail the experimental protocols for thermal analysis, and discuss the anticipated behavior of this molecule under thermal stress, grounded in the established chemistry of related piperazine derivatives.

Introduction: The Enigma of a Precursor

This compound (CAS No. 1187928-58-0) is a solid, room-temperature stable compound.[1] Its utility as a building block in the synthesis of more complex molecules underscores the importance of a well-defined set of physical constants to ensure purity, consistency, and reaction control.[1] However, a thorough search of chemical supplier databases and scientific literature reveals a notable lack of reported values for its melting and boiling points.[2][3] This guide, therefore, shifts from a simple reporting of data to an instructional resource, empowering the researcher to confidently determine these properties.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the formation of the piperazin-2-one ring followed by hydrochloride salt formation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropylpiperazin-2-one

-

To a solution of N-isopropylethylenediamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).

-

While stirring vigorously, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-Isopropylpiperazin-2-one.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Formation of this compound

-

Dissolve the purified 1-Isopropylpiperazin-2-one in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Determination of the Melting Point: A Mark of Purity

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, while impurities will lead to a depressed and broader melting range.[5] For hydrochloride salts, it is crucial to observe for decomposition, which may present as darkening or gas evolution.

Experimental Protocol for Melting Point Determination

| Parameter | Specification | Rationale |

| Apparatus | Mel-Temp apparatus or Thiele tube | Provides controlled and uniform heating. |

| Sample Preparation | Finely ground, dry powder packed into a capillary tube to a depth of 2-3 mm | Ensures efficient and even heat transfer. |

| Heating Rate | Initial rapid heating to ~15°C below the expected melting point, then 1-2°C per minute | A slow ramp rate near the melting point is crucial for accuracy.[6] |

| Observation | Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2) | This range provides insight into the purity of the sample. |

| Decomposition Watch | Note any color change (darkening) or gas evolution | Hydrochloride salts may decompose before melting. |

Interpreting the Results

Given the lack of a reference value, an initial, rapid determination is advised to find an approximate melting range.[5] Subsequent, careful measurements will refine this value. The sharpness of the melting range will be the primary indicator of the purity of the synthesized compound.

Boiling Point Determination: A Question of Stability

For a non-ionic organic solid, the boiling point is a straightforward physical constant. However, for a hydrochloride salt such as this compound, heating to the boiling point is likely to induce decomposition rather than a clean liquid-to-gas phase transition. The strong ionic forces in the salt form require a significant amount of energy to overcome, often exceeding the energy required to break covalent bonds within the molecule.[7]

Challenges and Alternative Approaches

Direct boiling point measurement at atmospheric pressure is not recommended. Instead, thermal stability should be assessed using thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram will reveal the temperature at which the compound begins to lose mass, indicating decomposition. This decomposition temperature is a more meaningful thermal characteristic for this compound than a boiling point.

Expected Thermal Behavior of Piperazine Derivatives

Studies on the thermal degradation of piperazine and its derivatives indicate that decomposition can occur at elevated temperatures.[8][9] The presence of the hydrochloride salt is expected to increase the thermal stability compared to the free base, but decomposition is still the likely outcome upon strong heating.

Summary of Physicochemical Properties

The following table summarizes the known and to-be-determined properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 1187928-58-0 | Chemical Abstracts Service |

| Appearance | Solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

| Melting Point | Not publicly available | To be determined by capillary method |

| Boiling Point | Not applicable; likely decomposes | To be characterized by TGA |

Conclusion: A Call for Empirical Data

While the melting and boiling points of this compound are not currently found in the public domain, this guide provides the necessary framework for their determination. By following the proposed synthesis and characterization protocols, researchers can generate reliable data for this important synthetic intermediate. The emphasis on careful experimental technique and the understanding of the potential for thermal decomposition are key to accurately characterizing this and similar hydrochloride salts. The generation and publication of this data would be a valuable contribution to the chemical research community.

References

- BIOSYNCE. (n.d.). 1-Boc-3-Carbamoylpiperazine CAS 112257-24-6.

- BIOSYNCE. (n.d.). This compound CAS 1187928-58-0.

- Freeman, S. A., R Rochelle, P., & Chen, E. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 329-336.

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1187928-58-0 Name: -. Retrieved from [Link]

- ElectronicsAndBooks. (n.d.). Derivatives of Piperazine. XXIV.

- IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2).

-

SlideShare. (2018). Determination of melting and boiling points. Retrieved from [Link]

-

ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

- Neuroquantology. (2023).

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of piperazin‐2‐one 9. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. This compound | 1187928-58-0 [amp.chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1187928-58-0 Name: [xixisys.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 1-Isopropylpiperazin-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Rationale

The structure of 1-Isopropylpiperazin-2-one hydrochloride presents several key features that dictate its spectral behavior. The piperazin-2-one core, an N-acylated cyclic diamine, introduces an amide carbonyl group and a secondary amine, which becomes a protonated ammonium chloride salt. The N-isopropyl substituent provides a distinct set of aliphatic signals. Understanding the interplay of these functional groups is crucial for the accurate interpretation of the spectral data.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide valuable structural information.

¹H NMR Spectroscopy: A Detailed Prediction

The proton NMR spectrum is anticipated to show distinct signals for the isopropyl group and the piperazinone ring protons. The presence of the hydrochloride salt will lead to a broad, exchangeable signal for the ammonium protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.0 - 3.2 | Multiplet | 1H | -CH (CH₃)₂ |

| ~3.3 - 3.5 | Multiplet | 2H | -NH -CH₂ -C=O |

| ~3.6 - 3.8 | Multiplet | 2H | -C=O-CH₂ -N⁺H₂- |

| ~3.9 - 4.1 | Singlet (broad) | 2H | -CH₂-N⁺H₂ -CH₂- |

| ~9.0 - 11.0 | Singlet (very broad) | 1H | -NH -C=O |

Causality Behind Predictions: The chemical shifts are estimated based on the analysis of similar piperazine and piperazinone structures.[1][2][3] The isopropyl methyl protons are expected to be the most upfield, appearing as a doublet due to coupling with the methine proton. The methine proton, in turn, will be a multiplet. The methylene protons of the piperazinone ring are diastereotopic due to the ring conformation and the adjacent chiral center (the nitrogen atom with three different substituents), and are therefore expected to appear as complex multiplets. The ammonium protons will likely be broad and may exchange with residual water in the solvent, affecting their chemical shift and appearance. The amide proton is also expected to be broad and downfield.

¹³C NMR Spectroscopy: A Detailed Prediction

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~18 - 20 | -CH(CH₃ )₂ |

| ~45 - 48 | -C H₂-N⁺H₂- |

| ~50 - 53 | -N-C H₂-C=O |

| ~55 - 58 | -C H(CH₃)₂ |

| ~165 - 170 | C =O |

Causality Behind Predictions: The predicted chemical shifts are based on known values for N-alkylated piperazines and the electronic effect of the amide carbonyl group.[4][5][6] The isopropyl methyl carbons will be the most upfield. The piperazinone ring carbons will be in the mid-range, with the carbon adjacent to the protonated nitrogen appearing slightly downfield. The methine carbon of the isopropyl group will also be in this region. The most downfield signal will be the amide carbonyl carbon, due to the strong deshielding effect of the double-bonded oxygen.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as it can affect the chemical shifts and the observation of exchangeable protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12-15 ppm.

-

The relaxation delay should be set to at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A spectral width of approximately 200-220 ppm is appropriate.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Figure 2. A simplified workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, amine salt, and alkyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Strong, Broad | N-H stretch (amide) |

| ~2400 - 2800 | Strong, Broad | N⁺-H stretch (ammonium salt) |

| ~2850 - 2980 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 - 1680 | Strong | C=O stretch (amide I band) |

| ~1520 - 1560 | Medium | N-H bend (amide II band) |

| ~1450 - 1470 | Medium | C-H bend (aliphatic) |

| ~1100 - 1250 | Medium-Strong | C-N stretch |

Causality Behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy.[7] The amide N-H stretch is expected to be a broad band in the 3200-3400 cm⁻¹ region. A very broad and strong absorption is anticipated for the N⁺-H stretch of the ammonium salt, typically appearing in the 2400-2800 cm⁻¹ range. The aliphatic C-H stretches from the isopropyl and piperazinone ring will be observed just below 3000 cm⁻¹. The most prominent feature will be the strong amide C=O stretch (Amide I band) around 1650-1680 cm⁻¹. The amide N-H bend (Amide II band) is expected in the 1520-1560 cm⁻¹ region. C-N stretching vibrations will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound, under electron ionization (EI), the molecular ion of the free base (1-Isopropylpiperazin-2-one) is expected to be observed. The hydrochloride salt will not be observed directly in the gas phase under typical EI-MS conditions.

-

Molecular Ion (M⁺): m/z = 156 (for the free base, C₈H₁₆N₂O)

-

Major Fragment Ions:

-

m/z = 113: Loss of the isopropyl group (-C₃H₇).

-

m/z = 99: Cleavage of the piperazinone ring.

-

m/z = 86: Formation of the piperazine radical cation.

-

m/z = 70: Further fragmentation of the piperazine ring.

-

m/z = 43: Isopropyl cation ([C₃H₇]⁺).

-

Figure 3. A plausible mass spectral fragmentation pathway for 1-Isopropylpiperazin-2-one.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. For GC-MS, the sample would be dissolved in a suitable volatile solvent.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established spectroscopic principles and analysis of related compounds, offer a solid foundation for researchers working with this molecule. The included experimental protocols provide a standardized approach for obtaining empirical data, which can then be compared against these predictions for definitive structural confirmation.

References

-

PubChem. 1-Isopropylpiperazine. National Center for Biotechnology Information. [Link]

- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496–2507.

- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.

- Zarghi, A., et al. (2023). (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Molbank, 2023(1), M1551.

- Wodtke, R., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(1), 121.

- Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 799-809.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000863). [Link]

- Stuart, C. D., et al. (2023).

-

SpectraBase. 1-Isopropylpiperazine. [Link]

-

NIST. Piperazine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

NIST. Piperazine. NIST Chemistry WebBook. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. piperazine, 1-(3-cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)-. [Link]

- Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-143.

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

NIST. Piperazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

University of Calgary. Sample IR spectra. [Link]

- Fisher, A. A., et al. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PLOS ONE, 16(7), e0254339.

Sources

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. N-ISOPROPYL-1-PIPERAZINEACETAMIDE(39890-42-1) 13C NMR [m.chemicalbook.com]

- 5. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]

- 6. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

1-Isopropylpiperazin-2-one Hydrochloride: A Privileged Scaffold for Novel CNS Therapeutics

A Senior Application Scientist's Guide to Unlocking its Potential in Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperazinone Core

In the landscape of modern drug discovery, the piperazine moiety stands out as a "privileged structure," a foundational component in a multitude of FDA-approved therapeutics.[1][2] Its prevalence, particularly in agents targeting the central nervous system (CNS), is a testament to its remarkable ability to confer favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability, due to the presence of two nitrogen atoms with appropriate pKa values.[1] The piperazin-2-one scaffold, a close chemical relative, retains these advantageous features while introducing a lactam function that offers distinct opportunities for molecular design and interaction with biological targets. This guide focuses on a specific, under-explored derivative, 1-Isopropylpiperazin-2-one hydrochloride, outlining its potential applications in medicinal chemistry and providing a strategic framework for its investigation as a novel therapeutic agent.

While direct literature on this compound is sparse, the extensive body of research on related piperazine and piperazinone-containing compounds provides a strong rationale for its exploration. Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and anticancer effects.[2][3][4][5] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of receptor binding affinities and selectivity.[5][6] This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and biological evaluation of this compound.

Part 1: Synthesis and Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. Several methods have been reported for the synthesis of substituted piperazin-2-ones.[7][8][9] A proposed synthetic pathway for this compound is outlined below.

Proposed Synthetic Protocol: A Two-Step Approach

This protocol leverages a cascade double nucleophilic substitution, a method known for its efficiency in creating multiple chemical bonds in a single step.[7][10]

Step 1: Synthesis of 1-Isopropylpiperazin-2-one

-

Reaction Setup: To a solution of N-isopropylethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) as a base.

-

Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours to facilitate the intramolecular cyclization.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-Isopropylpiperazin-2-one in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the isopropyl and piperazinone moieties. |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of key functional groups (e.g., C=O stretch of the lactam). |

Part 2: Potential Therapeutic Applications and Biological Evaluation

The structural features of this compound suggest several promising avenues for therapeutic intervention, primarily within the CNS.

Hypothesized Biological Targets

The arylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors.[5] While our lead compound lacks an aryl group, the core piperazinone structure can still interact with these and other CNS targets. The isopropyl group provides a degree of lipophilicity that may facilitate blood-brain barrier penetration.

Potential Targets for Investigation:

-

Dopamine Receptors (D2, D3): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.[11]

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Modulation of these receptors is central to the action of antidepressants and anxiolytics.[5]

-

Sigma Receptors (σ1, σ2): These receptors are implicated in a range of neurological and psychiatric disorders, and piperazine-containing ligands have shown high affinity for them.[12]

-

Monoamine Transporters (SERT, DAT, NET): Inhibition of monoamine reuptake is a common mechanism for antidepressant medications.

Screening Cascade: A Tiered Approach to Biological Profiling

A systematic screening cascade is essential to efficiently evaluate the biological activity of this compound.

Caption: A tiered screening cascade for the biological evaluation of this compound.

Experimental Protocols for Key Assays

In Vitro Receptor Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., human D2 receptor).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Metabolic Stability Assay (Liver Microsomes)

-

Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (human or rodent), NADPH (as a cofactor), and this compound in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

-

Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂).

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The initial biological data for this compound will serve as a starting point for a comprehensive SAR campaign. The piperazinone scaffold offers multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the piperazinone scaffold for SAR studies.

SAR Exploration Strategies:

-

N1-Substituent: Vary the size and electronics of the alkyl group at the N1 position (currently isopropyl) to probe the binding pocket.

-

N4-Substituent: Introduce a variety of substituents at the N4 position, including aryl and heteroaryl groups, which are known to be important for interactions with aminergic GPCRs.

-

Ring Substitution: Explore substitutions on the carbon atoms of the piperazinone ring to modulate conformation and physicochemical properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry, particularly for the development of novel CNS-acting agents. The piperazinone core provides a solid foundation of favorable pharmacokinetic properties, while the isopropyl substituent offers a starting point for SAR exploration. The synthetic routes are accessible, and a clear path for biological evaluation has been established.

Future work should focus on the execution of the proposed screening cascade to identify and validate biological targets. Positive hits will trigger a robust lead optimization program, leveraging the synthetic tractability of the piperazinone scaffold. By systematically exploring the SAR of this compound class, there is a strong potential to develop novel drug candidates with improved efficacy and safety profiles for the treatment of a range of neurological and psychiatric disorders.

References

- Vertex AI Search. (n.d.). The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis.

- Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives.

- PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.

- PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

- Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.

- Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones.

- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.

- PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation.

- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.

- ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.

- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. adanipharma.net [adanipharma.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]